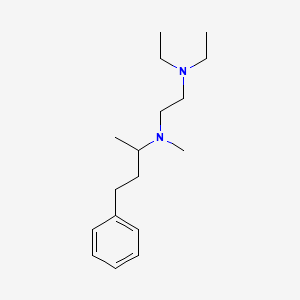
N,N-diethyl-N'-methyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-methyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamine, commonly known as Fencamfamine, is a psychoactive drug that belongs to the phenethylamine family. It is a stimulant that was first synthesized in 1963 by a group of Italian researchers. Fencamfamine is a potent drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of Fencamfamine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects:
Fencamfamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. Fencamfamine has also been shown to increase heart rate and blood pressure, indicating its stimulant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Fencamfamine has a number of advantages and limitations for use in lab experiments. Its potent stimulant properties make it useful for studying the effects of increased alertness and arousal on cognitive function. However, its potential for abuse and addiction make it a difficult drug to work with and require careful handling and monitoring.
Orientations Futures
There are a number of potential future directions for research on Fencamfamine. One area of interest is its potential therapeutic use in the treatment of ADHD and narcolepsy. Further research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential use as a tool for studying the effects of increased alertness and arousal on cognitive function. Future research may also focus on developing new derivatives of Fencamfamine with improved therapeutic properties and reduced potential for abuse and addiction.
Conclusion:
Fencamfamine is a potent psychoactive drug that has been used in scientific research to study its potential therapeutic applications, mechanism of action, and biochemical and physiological effects. While it has a number of advantages for use in lab experiments, its potential for abuse and addiction make it a challenging drug to work with. Further research is needed to fully understand its potential therapeutic uses and to develop new derivatives with improved properties.
Méthodes De Synthèse
Fencamfamine can be synthesized through a multistep process that involves the reaction of 1-phenyl-1-propanone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then reacted with diethylamine and methyl iodide to yield Fencamfamine.
Applications De Recherche Scientifique
Fencamfamine has been used in scientific research to study its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Fencamfamine has also been studied as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
N',N'-diethyl-N-methyl-N-(4-phenylbutan-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-5-19(6-2)15-14-18(4)16(3)12-13-17-10-8-7-9-11-17/h7-11,16H,5-6,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPMHKWYOHYMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C(C)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-methyl-N-(4-phenylbutan-2-yl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)
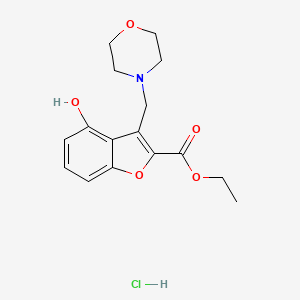
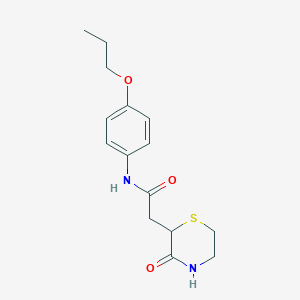
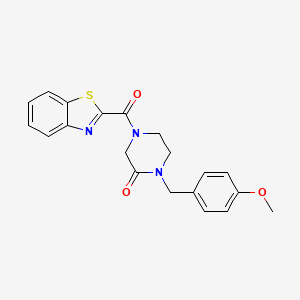
![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)
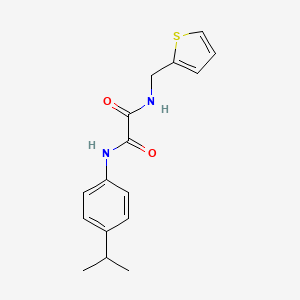
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4960849.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4960859.png)
![3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)